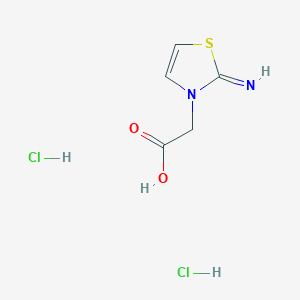
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide
Descripción general
Descripción
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized in 1999 and has since been used to study the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. It works by blocking the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor, thereby reducing their effects on the body.
Biochemical and Physiological Effects:
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, anxiety, and inflammation. It has also been shown to affect the cardiovascular system, the gastrointestinal tract, and the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide in lab experiments is its selectivity for the CB1 receptor, which allows researchers to study the specific effects of endocannabinoids on this receptor. However, one limitation of using N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide, including the development of more selective CB1 receptor antagonists, the investigation of the effects of endocannabinoids on other receptors, and the exploration of the therapeutic potential of cannabinoids in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide on the body and to determine its safety and efficacy for clinical use.
Aplicaciones Científicas De Investigación
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, anxiety, and inflammation, as well as their potential therapeutic applications in the treatment of various diseases.
Propiedades
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-13(18)7-5-8-14(10)19-16(20)11(2)21-15-9-4-3-6-12(15)17/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDAWJJTYYMRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388289.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)






![[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1388301.png)
![Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide](/img/structure/B1388303.png)



![3-{[(4-Fluorophenethyl)oxy]methyl}piperidine](/img/structure/B1388311.png)